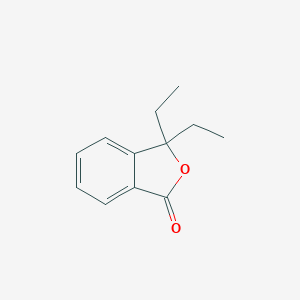
1(3H)-Isobenzofuranone, 3,3-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(3H)-Isobenzofuranone, 3,3-diethyl- is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1(3H)-Isobenzofuranone, 3,3-diethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1(3H)-Isobenzofuranone, 3,3-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 3,3-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The primary focus of research on 1(3H)-Isobenzofuranone, 3,3-diethyl- has been its biological interactions. Preliminary studies suggest that it may exhibit antiplatelet activity by interacting with platelet aggregation pathways. This interaction indicates potential therapeutic applications in cardiovascular diseases.
Antimicrobial and Anticancer Properties
In addition to its antiplatelet effects, this compound has been explored for its antimicrobial and anticancer properties. A study synthesized a series of C-3 functionalized isobenzofuranones and evaluated their antiproliferative activity against various cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into its mechanism of action .
Material Science Applications
1(3H)-Isobenzofuranone, 3,3-diethyl- serves as a building block in the synthesis of advanced materials. Its unique structure allows it to be utilized in developing polymers and resins with specific properties tailored for industrial applications. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—further enhances its utility in material science.
Case Study 1: Inhibition of Perforin Function
Research highlighted the role of isobenzofuranones as inhibitors of the perforin protein involved in immune responses. The study demonstrated that derivatives of isobenzofuranone could effectively inhibit perforin lytic activity, suggesting potential applications in immunosuppressive therapies .
Case Study 2: Antiproliferative Activity Assessment
A series of C-3 functionalized isobenzofuranones were synthesized and tested for their antiproliferative activity. The findings indicated that certain modifications to the isobenzofuranone structure significantly enhanced biological activity against cancer cells, providing a basis for future drug development initiatives .
属性
CAS 编号 |
4770-31-4 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
3,3-diethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3 |
InChI 键 |
UPWLZDAZAZFPKZ-UHFFFAOYSA-N |
SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
规范 SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
溶解度 |
0.00 M |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















